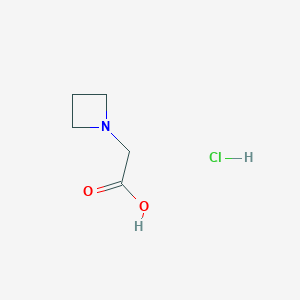

2-(Azetidin-1-yl)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(azetidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYVWHBGLMOSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055268-75-1 | |

| Record name | 2-(azetidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 2-(Azetidin-1-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Physical Properties of 2-(Azetidin-1-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that imparts unique conformational constraints and physicochemical properties to molecules. Its incorporation can influence metabolic stability, cell permeability, and binding affinity to biological targets. This hydrochloride salt form provides improved stability and handling characteristics, making it a practical starting material for complex syntheses.

A thorough understanding of its physical properties is paramount for its effective use. These properties govern everything from storage and formulation to reaction kinetics and purification strategies. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailing not just the what, but the why and how—offering field-proven methodologies for their determination.

Core Physicochemical Identifiers

Precise identification is the foundation of all scientific work. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1055268-75-1 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1][3] |

| Molecular Weight | 151.59 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C | [4] |

| SMILES | C(O)(=O)CN1CCC1.Cl | [4] |

| InChIKey | RWYVWHBGLMOSJB-UHFFFAOYSA-N | [4] |

These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct material is used in experimental work. The hydrochloride salt form suggests good aqueous solubility, a property critical for many biological and chemical applications.

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of purity and identity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. The most reliable technique for this determination is Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.[5]

Causality Behind Experimental Choices

DSC is preferred over traditional capillary methods because it provides a complete thermodynamic profile of the melting transition.[5] It yields not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔH), which is the energy required to break the crystal lattice.[6] This quantitative data is invaluable for polymorphism studies and formulation development. The selection of a slow heating rate (e.g., 2°C/min) is deliberate; it allows for thermal equilibrium to be maintained, ensuring that the observed transition temperature is as close as possible to the true thermodynamic melting point.[6]

Experimental Protocol: Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using high-purity standards like indium.[7]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. For a volatile substance, a hermetically sealed pan is essential to prevent mass loss. If no significant volatilization is expected, a pinhole in the lid can be used to maintain atmospheric pressure.

-

Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C, adjusted after a preliminary scan) at a controlled rate of 2°C/min.[6]

-

Maintain a constant inert atmosphere by purging with nitrogen gas at 50 mL/min to prevent oxidative degradation.[6]

-

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[7]

Caption: Workflow for Melting Point Determination by DSC.

Acidity Constant (pKa) Determination

This compound possesses both a carboxylic acid group and a tertiary amine that is protonated in the hydrochloride salt form. Understanding its pKa values is crucial for predicting its ionization state at different pH levels, which directly impacts its solubility, membrane permeability, and receptor binding interactions.[8]

Causality Behind Experimental Choices

Potentiometric titration is the gold-standard method for pKa determination.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added. The resulting titration curve provides a direct measurement of the pH at which the acidic and basic forms of an ionizable group are present in equal concentrations—the definition of pKa. The use of a constant ionic strength background solution (e.g., 0.15 M KCl) is critical to minimize changes in activity coefficients, ensuring that the measured pH accurately reflects the equilibrium constant.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[9]

-

Sample Preparation: Prepare an aqueous solution of this compound (e.g., 20 mL of a 1 mM solution). To ensure constant ionic strength, the solvent should be 0.15 M KCl.[9]

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[9]

-

-

Titration Procedure:

-

First, titrate the sample with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.

-

Next, titrate the acidified sample with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12.0) is reached.[9]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (for the carboxylic acid) will be at the midpoint of the first buffer region, and the second pKa (for the azetidinium ion) will be at the midpoint of the second buffer region. These points can be precisely located by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV).

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a chemical building block is non-negotiable in drug development, as impurities can lead to unwanted side reactions or biological effects. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis of small molecules.[10]

Causality Behind Experimental Choices

Reversed-phase HPLC (RP-HPLC) is typically the method of choice for polar to moderately nonpolar small molecules. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile). The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A gradient elution (where the mobile phase composition is changed over time) is often employed to ensure that both polar and nonpolar impurities are eluted and resolved within a reasonable timeframe. UV detection is chosen because the carboxylic acid group and the heterocyclic system provide a chromophore, allowing for sensitive detection.

Experimental Protocol: Purity Analysis by RP-HPLC

-

System and Column: Use a standard HPLC system equipped with a UV detector. A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

(Note: TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylate.)

-

-

Sample Preparation: Accurately prepare a solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL). Ensure the sample is fully dissolved to prevent column blockage.[11]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan with a diode array detector (DAD) or select a specific wavelength (e.g., 210 nm) for initial screening.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area Normalization). This provides a quantitative measure of the purity of the sample.[10]

-

Caption: Workflow for Purity Analysis by Reversed-Phase HPLC.

Spectroscopic Characterization

-

¹H NMR (Proton NMR): In a solvent like D₂O, one would expect to see distinct signals for the protons on the azetidine ring and the acetate moiety. The CH₂ group adjacent to the carboxyl group would likely appear as a singlet. The azetidine ring protons would show a more complex pattern, likely two triplets (or multiplets) due to coupling between the adjacent CH₂ groups.

-

¹³C NMR (Carbon NMR): The spectrum should show four distinct carbon signals: one for the carbonyl carbon (C=O) at the most downfield position (~170-180 ppm), one for the carbon alpha to the nitrogen and carbonyl, and two signals for the non-equivalent carbons of the azetidine ring.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected parent ion would be for the free base [M+H]⁺ at an m/z corresponding to the molecular weight of C₅H₉NO₂ plus a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch (~1700-1730 cm⁻¹), and C-H stretching bands.

Conclusion

This compound is a valuable reagent whose utility is unlocked by a thorough understanding of its physical properties. While some data like molecular weight and appearance are readily available, properties such as melting point, pKa, and solubility often require experimental determination. By employing robust analytical techniques like DSC, potentiometric titration, and HPLC, researchers can confidently verify the identity, purity, and key physicochemical parameters of this compound. The methodologies and workflows presented in this guide provide a self-validating framework for ensuring the quality and suitability of this building block for its intended application in research and development.

References

-

ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. Available at: [Link]

-

Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). Available at: [Link]

-

JoVE. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

-

SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Semantic Scholar. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1055268-75-1 [chemicalbook.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. tainstruments.com [tainstruments.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. agilent.com [agilent.com]

An In-Depth Technical Guide to the Discovery and History of Azetidine-Containing Compounds

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and increasingly important structural motif in chemistry and pharmacology. Characterized by significant ring strain, this moiety imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable building block in modern drug discovery.[1][2] This guide provides a comprehensive overview of the journey of azetidine-containing compounds, from their initial discovery in nature to the sophisticated synthetic methodologies and therapeutic applications developed to date. We will explore the isolation of the foundational compound, L-azetidine-2-carboxylic acid, delve into the biosynthesis of complex natural products like mugineic acids, and detail the evolution of synthetic strategies that have enabled the widespread use of azetidines in medicinal chemistry.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this unique chemical class.

Introduction: The Azetidine Scaffold

Azetidine is a saturated heterocycle featuring a four-membered ring composed of three carbon atoms and one nitrogen atom.[3] Its structure is characterized by considerable ring strain (approx. 25.4 kcal/mol), a value intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1] This inherent strain is not a liability but a key feature that chemists have learned to exploit, influencing the ring's reactivity and the three-dimensional shape of the molecules that contain it.[1] The presence of the nitrogen atom also introduces polarity and a site for hydrogen bonding, crucial for molecular interactions with biological targets.[1][2] The incorporation of azetidine rings into drug candidates has been shown to improve critical pharmacokinetic properties, such as metabolic stability and aqueous solubility.

The fundamental structure of azetidine is depicted below.

Caption: The chemical structure of the parent azetidine ring.

Seminal Discoveries: Azetidine-2-carboxylic Acid, a Proline Antagonist

The story of azetidine chemistry begins not in a synthesis lab, but in the field of natural product chemistry. In 1955, L-azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, was first isolated from the leaves of Lily of the Valley (Convallaria majalis).[4] This discovery was significant as it introduced a naturally occurring molecule containing the strained four-membered ring.

Aze is a structural analog of the proteinogenic amino acid proline, differing only by the absence of one methylene group in its ring.[5][6] This mimicry is the basis of its biological activity. Prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA with proline during protein synthesis, cannot efficiently distinguish between proline and Aze.[7] This leads to the misincorporation of Aze into growing polypeptide chains at positions designated for proline. The smaller, more constrained azetidine ring disrupts the protein's secondary and tertiary structure, leading to misfolding, aggregation, and endoplasmic reticulum (ER) stress.[5] This mechanism underlies its observed toxicity and teratogenic effects.[5][7]

Biological Effects of L-Azetidine-2-carboxylic Acid:

-

Protein Misfolding: Induces ER stress by being incorporated into proteins in place of proline.[5]

-

Pro-apoptotic Effects: Can trigger programmed cell death in certain cell lines.[5]

-

Teratogenicity: Causes developmental defects, including skeletal malformations, in animal studies.[5]

-

Pro-inflammatory Response: Elicits inflammatory responses in microglial cells.[5]

Nature's Iron Chelators: The Mugineic Acid Family

Beyond the simple structure of Aze, nature employs the azetidine ring in more complex and vital roles. A prominent example is the mugineic acid family of phytosiderophores, which are crucial for iron acquisition in graminaceous plants (grasses) like barley, wheat, and rice.[3][8] Iron is essential for plant growth but is often poorly soluble in soil.

Mugineic acid, first isolated from the root washings of barley, is an amino acid derivative featuring an azetidine-2-carboxylic acid moiety.[8][9] Plants secrete these molecules into the soil, where they act as powerful chelating agents, binding tightly to Fe(III) ions to form a stable octahedral complex.[8][9] This soluble complex is then transported back into the plant root through specific membrane transporters. This entire process is a highly efficient strategy for iron uptake in challenging soil conditions.[8][10]

The biosynthesis of these complex molecules is a testament to nature's intricate enzymatic machinery, though the precise mechanisms for forming the azetidine ring are still an area of active investigation.[2]

Caption: Iron uptake mechanism in grasses via mugineic acid.

The Evolution of Azetidine Synthesis

The unique properties and biological relevance of azetidines spurred chemists to develop methods for their synthesis. The construction of this strained four-membered ring is non-trivial and has been approached from several strategic angles.[11]

Intramolecular Cyclization: The Workhorse Method

The most common and direct approach to forming the azetidine ring is through intramolecular cyclization of an acyclic precursor. This typically involves a 1,3-difunctionalized propane backbone where a nitrogen nucleophile displaces a leaving group at the 3-position.

Key Precursors for Cyclization:

-

From γ-Amino Alcohols: The hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate), which is then displaced by the amine.

-

From γ-Haloamines: Direct displacement of a halide by the amine.[12]

-

From Aspartic Acid: Commercially available and chiral, aspartic acid is a popular starting material for synthesizing enantiomerically pure azetidine-2-carboxylic acid and its derivatives.[4][13]

The general workflow for synthesizing L-Azetidine-2-carboxylic acid from L-Aspartic acid illustrates this core strategy.

Caption: General synthetic workflow from L-Aspartic Acid.

[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

A more elegant and atom-economical approach is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction.[14] In this transformation, photochemical excitation of the imine generates an excited state that reacts with the alkene to directly form the azetidine ring.[14] While powerful, this method has faced challenges such as competing side reactions and issues with regioselectivity.[1][14] However, recent advances using visible-light photocatalysis have revitalized this area, offering milder and more selective reaction conditions.[1]

Other Modern Methodologies

The synthetic toolkit for azetidines continues to expand with innovative methods:

-

Ring Expansion/Contraction: Syntheses starting from other heterocycles, such as the expansion of aziridines or the contraction of pyrrolidines.[12]

-

C-H Activation: Direct functionalization of the azetidine ring C-H bonds to install new substituents without pre-functionalized handles.[1]

-

Multicomponent Reactions: One-pot reactions that combine three or more starting materials to rapidly build molecular complexity.[15]

A comparison of key synthetic strategies is summarized below.

| Method | Core Principle | Advantages | Common Challenges |

| Intramolecular Cyclization | Nucleophilic substitution on a 1,3-difunctionalized precursor. | Reliable, versatile, good stereochemical control from chiral precursors.[4] | Requires multi-step synthesis of the acyclic precursor. |

| Aza Paternò-Büchi | [2+2] Photocycloaddition of an imine and an alkene. | High atom economy, direct formation of the ring.[14] | Can have low yields, poor selectivity, competing side reactions.[14] |

| Ring Expansion | Chemical transformation of an aziridine into an azetidine. | Access to diverse substitution patterns. | Can require specific and highly reactive reagents.[15] |

Azetidines in Medicinal Chemistry and Drug Development

The unique structural and electronic properties of the azetidine ring have made it a privileged scaffold in modern medicinal chemistry. Its role has evolved from a simple proline bioisostere to a versatile component used to fine-tune the properties of therapeutic agents across various disease areas.[1][11]

-

Conformational Rigidity: The strained ring locks adjacent substituents into well-defined spatial orientations, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: As a small, polar heterocycle, the azetidine moiety can improve aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups.[14]

-

Vectorial Exit: The rigid, three-dimensional nature of the azetidine ring allows it to project substituents out of the plane of a parent molecule, enabling exploration of new binding pockets in a target protein.

Many approved drugs and clinical candidates incorporate the azetidine motif, highlighting its therapeutic importance.[1][11] Examples include agents for cancer, bacterial infections, and cardiovascular disease.[1][7][11]

Experimental Protocol: Synthesis of (S)-N-Boc-azetidine-2-methanol

To provide a practical context, the following is a representative protocol for a key step in the synthesis of an azetidine derivative, adapted from methodologies that utilize L-Aspartic acid as a starting point.[4][13] This procedure details the reduction of a protected azetidine ester to the corresponding alcohol, a crucial intermediate for further functionalization.

Objective: To reduce the ester of (S)-N-Boc-azetidine-2-carboxylate to (S)-N-Boc-azetidine-2-methanol.

Materials:

-

(S)-Methyl N-Boc-azetidine-2-carboxylate

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve (S)-Methyl N-Boc-azetidine-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise to the stirred solution. Causality Note: LiBH₄ is a milder reducing agent than LiAlH₄, providing excellent chemoselectivity for the reduction of the ester in the presence of the Boc-protecting group. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Add ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure (S)-N-Boc-azetidine-2-methanol.

Conclusion and Future Outlook

From its humble origins as a curious natural product in Lily of the Valley, the azetidine ring has established itself as a cornerstone of modern synthetic and medicinal chemistry. The historical journey highlights a classic interplay between natural product discovery and the subsequent development of synthetic methods to harness nature's ingenuity. While significant progress has been made, the field is far from mature. Future research will likely focus on:

-

New Catalytic Methods: Developing novel, highly stereoselective catalytic methods for azetidine synthesis will be crucial for accessing complex and diverse structures.

-

Biosynthetic Elucidation: Unraveling the enzymatic pathways responsible for forming azetidine rings in nature could inspire new biocatalytic approaches.[2]

-

Novel Applications: Exploring the use of azetidines in materials science, polymer chemistry, and as chiral ligands in asymmetric catalysis.

The unique conformational and electronic properties of the azetidine scaffold ensure that it will remain a focal point of chemical innovation for years to come, leading to the discovery of new medicines and materials.

References

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

- Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732.

- ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.

- MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid.

- Taylor & Francis Online. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.

- Wikipedia. (n.d.). Azetidine.

- RSC Publishing. (2023). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Azetidines, Azetines and Azetes: Monocyclic | Request PDF.

- ACS Publications. (n.d.). New synthesis of azetidine. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Biologically active azetidines.

- National Institutes of Health. (2022).

- PubMed Central. (n.d.). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach.

- Taylor & Francis. (n.d.). Azetidines – Knowledge and References.

- ScienceDirect. (n.d.). Mugineic Acids: Natural Product Chemistry Contributing to Environmental Issues.

- ResearchGate. (n.d.). Biologically active compounds with azetidine rings.

- Wiley Online Library. (n.d.). Physiological aspect of mugineic acid, a possible phytosiderophore of graminaceous plants.

- National Institutes of Health. (n.d.). Structural determination of mugineic acid, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake.

- ResearchGate. (n.d.). (a) Structures of mugineic acid (MA) (1) and 2 deoxymugineic acid (DMA) (2). (b) Mechanism of iron uptake in Poaceae plants.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Structural determination of mugineic acid, an iron(III)-chelating substance secreted from graminaceous plants for efficient iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Azetidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of 2-(Azetidin-1-yl)acetic acid hydrochloride

Introduction: Contextualizing the Compound

2-(Azetidin-1-yl)acetic acid hydrochloride is a member of the azetidine class of compounds, which are saturated heterocyclic amines containing a four-membered ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1] Azetidine derivatives have been explored in various therapeutic areas, including as antitubercular agents.[2] Given its role as a reactive building block in complex molecule synthesis, a thorough understanding of its safe handling, storage, and emergency management is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

| Property | Value | Source |

| IUPAC Name | 2-(azetidin-1-yl)acetic acid;hydrochloride | [3] |

| CAS Number | 1055268-75-1 | [3] |

| Molecular Formula | C₅H₉NO₂ · HCl | [4] |

| Molecular Weight | 151.59 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties upon direct contact. The causality stems from its acidic nature (hydrochloride salt) and the potential reactivity of the strained azetidine ring, which can irritate biological tissues.

GHS Pictogram:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][7] |

While comprehensive toxicological data for this specific compound is limited, the available safety data sheets consistently highlight irritation as the principal hazard.[5][8] The absence of data on carcinogenicity, mutagenicity, or reproductive toxicity necessitates a cautious approach, treating the compound as potentially hazardous until proven otherwise.[5]

Proactive Risk Management: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes systemic changes over reliance on individual behavior.

Caption: Hierarchy of controls applied to laboratory work.

Engineering Controls

The primary engineering control for handling this compound, especially in its solid, powdered form, is a certified chemical fume hood or a local exhaust ventilation system.[9] This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[7][9] Safety showers and eyewash stations must be readily accessible in any area where the compound is handled.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier.

| Task | Required PPE | Rationale |

| Handling Solid (Weighing, Aliquoting) | • Nitrile gloves• Safety goggles with side shields• Laboratory coat | Prevents skin contact with fine powder and protects eyes from airborne particles.[5][7] |

| Preparing Solutions (Dissolving in solvent) | • Nitrile gloves• Chemical splash goggles• Laboratory coat | Protects against splashes of the solution which can cause serious eye irritation.[6] |

| Handling Large Quantities or Potential for Splash | • Nitrile gloves• Face shield over chemical splash goggles• Chemical-resistant apron over lab coat | Provides full-face protection and an additional barrier for clothing in high-risk scenarios.[7][10] |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for minimizing exposure and ensuring reproducible results.

Protocol for Handling and Storage

Objective: To ensure the compound is handled and stored in a manner that preserves its integrity and prevents accidental exposure.

Methodology:

-

Preparation: Designate a specific area within a chemical fume hood for handling the compound.[11] Ensure all required PPE is donned correctly before entering the designated area.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[7][10] The recommended storage temperature is between 2-8°C.[3]

-

Some suppliers recommend storing under an inert gas (e.g., Argon) due to the compound's hygroscopic nature.[5][7] This prevents degradation from atmospheric moisture.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Protocol for Accidental Release and Spills

Objective: To safely contain, clean, and dispose of spilled material while protecting personnel.

Methodology:

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from spreading or entering drains.[9][13]

-

Cleanup (Solid Spill):

-

Wear appropriate PPE, including respiratory protection if dust is generated (a minimum of an N95 or P1 dust mask is advisable).[9]

-

Carefully sweep or scoop up the material without creating dust.[9]

-

Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[14]

-

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste in accordance with local, state, and federal regulations.[7]

Emergency Response and First Aid

Immediate and appropriate action following an exposure is critical to minimizing harm.

Caption: Decision workflow for emergency first aid response.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[13][15] Remove contact lenses if present and easy to do so.[6] If eye irritation persists, get medical advice/attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing and wash it before reuse.[7] Wash the affected skin with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] Call a poison center or doctor if you feel unwell.[8]

-

Ingestion: Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[9] Seek medical advice/attention.[5]

References

-

Safety Data Sheet: Acetic acid - Carl ROTH. (2025). Carl ROTH. [Link]

-

Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.). Carl ROTH. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. [Link]

-

Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. (2020). sciencelab.com. [Link]

-

2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem. (n.d.). PubChem. [Link]

-

Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.). Carl ROTH. [Link]

-

Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. (n.d.). National Institutes of Health. [Link]

-

Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors - Usiena air. (2022). University of Siena. [https://air.unisi.it/retrieve/a2727878-6202-4632-a50e-74f07a106752/Fioravanti a et al EJMC 2022.pdf]([Link] a et al EJMC 2022.pdf)

-

Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1055268-75-1 [chemicalbook.com]

- 4. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.fr [fishersci.fr]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. ineos.com [ineos.com]

- 11. fishersci.com [fishersci.com]

- 12. nano.pitt.edu [nano.pitt.edu]

- 13. carlroth.com [carlroth.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. carlroth.com [carlroth.com]

A Technical Guide to 2-(Azetidin-1-yl)acetic acid hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(Azetidin-1-yl)acetic acid hydrochloride, a valuable building block for researchers and professionals in the field of drug discovery and development. This document will cover its chemical properties, commercial availability, quality control standards, handling and storage protocols, and its applications in medicinal chemistry.

Introduction to Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can be exploited to enhance the pharmacological properties of drug candidates. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and novel intellectual property. This compound serves as a key intermediate for introducing the azetidine scaffold into more complex molecules.

Chemical Properties and Identification

It is crucial to distinguish between the two common isomers of azetidine acetic acid hydrochloride:

-

This compound (CAS: 1094600-60-3): The primary subject of this guide, where the acetic acid moiety is attached to the nitrogen atom of the azetidine ring.

-

2-(Azetidin-3-yl)acetic acid hydrochloride (CAS: 952675-30-8): An isomer where the acetic acid group is attached to a carbon atom of the ring.[1]

Molecular Formula: C₅H₁₀ClNO₂ Molecular Weight: 151.59 g/mol [1]

Commercial Availability and Supplier Landscape

This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The choice of supplier should be guided by factors such as purity, available analytical data, scalability, and technical support.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Headquarters Location | Notes |

| HANGZHOU LEAP CHEM CO., LTD. | Hangzhou, China | A trader with a broad catalog of intermediates and building blocks. |

| Chengdu Junepharma Technology Co., Ltd | Chengdu, China | A supplier of pharmaceutical intermediates. |

| PharmaBlock Sciences (Nanjing), Inc. | Nanjing, China | Specializes in building blocks for drug discovery. |

| BLD Pharm | Shanghai, China | Offers a wide range of reagents for R&D. |

| Amatek Scientific Co. Ltd. | N/A | Supplier of fine chemicals. |

This is not an exhaustive list, and availability may vary. Researchers should always conduct their own due diligence when selecting a supplier.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for the success of subsequent synthetic steps. A comprehensive Certificate of Analysis (CoA) from the supplier is the first line of quality control.

Certificate of Analysis (CoA)

A typical CoA for this compound should include the following information:

Table 2: Representative Certificate of Analysis Data

| Test | Specification | Typical Value | Analytical Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H Nuclear Magnetic Resonance |

| Purity by HPLC | ≥95% | >98% | High-Performance Liquid Chromatography |

| Mass Spectrum | Conforms to molecular weight | Conforms | Mass Spectrometry (MS) |

| Residual Solvents | As per ICH guidelines | Meets specification | Gas Chromatography (GC) |

| Water Content | ≤0.5% | <0.2% | Karl Fischer Titration |

Note: The values in this table are illustrative. Actual specifications may vary between suppliers.

Analytical Methodologies

Diagram 1: Predicted ¹H NMR Chemical Shift Regions

Caption: Predicted ¹H NMR proton environments.

Reverse-phase HPLC is a standard method for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore in the molecule.[2]

Diagram 2: Generalized HPLC Workflow for Purity Analysis

Caption: Key synthetic transformations.

Potential Therapeutic Areas

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique structural features and synthetic handles make it an attractive component for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, quality control, and handling is essential for its effective use in drug discovery and development programs. Researchers are advised to source this material from reputable suppliers and to perform appropriate analytical characterization to ensure the reliability and reproducibility of their results.

References

-

PubChem. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). EP0299513A1 - Azetidine derivatives, compositions and their use.

-

Asian Journal of Research in Chemistry. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(Azetidin-1-yl)acetic acid hydrochloride

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride, a valuable saturated heterocyclic building block in modern medicinal chemistry. The azetidine ring is a sought-after motif in drug discovery, known for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This protocol details a robust and scalable two-step, one-pot procedure starting from azetidine hydrochloride and ethyl chloroacetate. It is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, in-process controls for self-validation, and critical safety considerations.

Introduction & Scientific Rationale

The synthesis of small, strained heterocycles like azetidine derivatives is of paramount importance for the construction of novel chemical entities with therapeutic potential. 2-(Azetidin-1-yl)acetic acid serves as a key intermediate, acting as a versatile scaffold for further chemical elaboration. Its synthesis is typically achieved via the nucleophilic substitution of a haloacetic acid derivative by azetidine.

The protocol described herein employs a common and reliable strategy: the N-alkylation of azetidine with ethyl chloroacetate. This pathway is chosen for its high efficiency, use of readily available starting materials, and straightforward purification. The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the azetidine ring, acting as the nucleophile, attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride leaving group. The reaction is followed by the saponification (hydrolysis) of the resulting ester and subsequent acidification with hydrochloric acid to yield the target hydrochloride salt.

Using azetidine hydrochloride as the starting material is a strategic choice that enhances safety and handling. Azetidine free base is volatile and has a higher reactivity profile. Its hydrochloride salt is a stable, crystalline solid that is easier to weigh and handle.[3][4][5] A base is required in situ to neutralize the salt and liberate the nucleophilic free azetidine for the alkylation reaction.

Synthesis Workflow Diagram

The overall synthetic process is illustrated in the following workflow diagram.

Sources

Application Notes and Protocols for 2-(Azetidin-1-yl)acetic acid hydrochloride

Abstract

This document provides a comprehensive technical guide for the effective utilization of 2-(Azetidin-1-yl)acetic acid hydrochloride, a non-natural, conformationally constrained amino acid. Addressed to researchers in peptide science and medicinal chemistry, this guide details its strategic importance, physicochemical properties, and provides field-tested, step-by-step protocols for its application in Solid-Phase Peptide Synthesis (SPPS) and as a scaffold in small molecule synthesis. The protocols are designed to be self-validating, with explanations for critical steps and troubleshooting guidance. All procedural and mechanistic claims are supported by authoritative references.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of rational drug design and peptide engineering, the ability to control molecular conformation is paramount. Non-natural amino acids serve as powerful tools to introduce specific structural constraints, thereby enhancing biological activity, metabolic stability, and receptor selectivity. 2-(Azetidin-1-yl)acetic acid, a proline analogue, features a strained four-membered ring that imparts significant conformational rigidity.[1][2]

Incorporating this building block can:

-

Induce Specific Secondary Structures: The azetidine ring can stabilize turn-like conformations in the peptide backbone, which is crucial for mimicking or disrupting protein-protein interactions.[3]

-

Enhance Proteolytic Stability: The unnatural structure is less susceptible to degradation by endogenous proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.[3]

-

Serve as a Rigid Scaffold: In small molecule synthesis, the azetidine ring acts as a compact, three-dimensional scaffold for the precise orientation of pharmacophoric groups.[4]

This guide provides the necessary protocols to leverage these advantages in a laboratory setting.

Physicochemical and Handling Information

A clear understanding of the reagent's properties is the foundation of successful experimentation.

| Property | Value | Source(s) |

| IUPAC Name | 2-(azetidin-1-yl)acetic acid;hydrochloride | |

| Molecular Formula | C₅H₁₀ClNO₂ | |

| Molecular Weight | 151.59 g/mol | |

| Appearance | White to off-white solid | [5] |

| Storage | Store at 2-8°C, desiccated. | [5] |

| Safety Information | Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE).[3][6] | [3][6] |

Note: As this compound is a hydrochloride salt, the azetidine nitrogen is protonated. This is a critical consideration for reaction stoichiometry, particularly in acylation and peptide coupling reactions, as an additional equivalent of a non-nucleophilic base will be required to neutralize the amine.

Application I: Incorporation into Peptides via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for assembling peptide chains.[7] The following protocol details the incorporation of 2-(Azetidin-1-yl)acetic acid into a growing peptide chain on a solid support.

Rationale for Reagent Selection

-

Resin: A Wang or 2-chlorotrityl chloride resin is recommended for synthesizing a peptide with a C-terminal carboxylic acid.[5] For a C-terminal amide, a Rink Amide resin is appropriate.[5]

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation aminium-based coupling reagent that offers high efficiency and low racemization rates, especially for hindered or N-substituted amino acids.[8][9] It works by rapidly forming a highly reactive OAt-active ester.[9]

-

Base: Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base used to activate the coupling reagent and, crucially, to neutralize the hydrochloride salt of the incoming amino acid.

Workflow for a Single Coupling Cycle

The following diagram outlines the key steps for incorporating the azetidine amino acid into a peptide chain attached to a solid support.

Caption: Fmoc-SPPS workflow for a single coupling cycle.

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

-

Resin Preparation:

-

Start with 0.1 mmol of a suitable Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Gly-Wang resin).

-

Perform an initial Fmoc deprotection step: Treat the resin with 2 mL of 20% piperidine in N,N-Dimethylformamide (DMF) for 3 minutes, drain, then repeat with fresh solution for 10 minutes.[10]

-

Wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove all traces of piperidine. The resin now has a free primary amine, ready for coupling.

-

-

Amino Acid Activation (Critical Step):

-

In a separate vessel, dissolve this compound (3.0 eq., 0.3 mmol, 45.5 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in 1 mL of DMF.

-

Add DIPEA (6.0 eq., 0.6 mmol, 105 µL). Note: Two equivalents of base are required: one to form the carboxylate for activation and one to neutralize the azetidine hydrochloride, liberating the free secondary amine.[9]

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the deprotected resin from Step 1.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Self-Validation/QC: To confirm reaction completion, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction as there are no remaining primary amines. Note that the Kaiser test will not detect unreacted secondary amines on the azetidine ring itself.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 2 mL of 3:2 acetic anhydride:pyridine in DMF) for 30 minutes.[10]

-

Wash the resin with DMF (5 x 2 mL).

-

-

Chain Elongation:

-

The resin is now ready for the next Fmoc-deprotection and coupling cycle to add the subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

-

Cleavage Cocktail: A standard and effective cleavage cocktail for most peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[11] For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.[11] The azetidine ring is stable to these standard TFA cleavage conditions.[3][12]

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 2-3 mL for a 0.1 mmol scale) to the resin.

-

Stir or agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approx. 10-fold volume excess).

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Application II: Amide Bond Formation in Small Molecule Synthesis

2-(Azetidin-1-yl)acetic acid is a valuable building block for creating novel small molecules, often used to introduce a constrained, polar motif. A common application is the formation of an amide bond with a primary or secondary amine.

General Reaction Scheme

The following diagram illustrates the general workflow for coupling the azetidine building block to a generic amine (R-NH₂).

Caption: General workflow for amide synthesis.

Detailed Laboratory Protocol

This protocol describes a representative amide coupling with benzylamine on a 1 mmol scale.

-

Reactant Preparation:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., 1 mmol, 151.6 mg) and HATU (1.1 eq., 1.1 mmol, 418 mg).

-

Add anhydrous DMF (5 mL) and stir to dissolve.

-

Cool the mixture to 0°C in an ice bath.

-

-

Reaction Execution:

-

Add DIPEA (3.0 eq., 3 mmol, 525 µL) to the cooled mixture. Note: Three equivalents of base are used to neutralize the hydrochloride salt, deprotonate the carboxylic acid for activation, and scavenge the acid byproduct of the reaction.

-

Stir for 5 minutes, then add benzylamine (1.0 eq., 1 mmol, 109 µL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

-

Workup and Purification:

-

QC Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Analytical Characterization

Confirming the identity and purity of the final product is a critical step.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the crude peptide after cleavage or the small molecule after synthesis and to purify the final product.

-

Typical Conditions (Peptides):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

-

Mobile Phase A: 0.1% TFA in Water.[13]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[13]

-

Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes. The gradient should be optimized based on the overall hydrophobicity of the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.[14]

-

-

Expected Result: A successful synthesis should yield a major peak corresponding to the target peptide. The retention time will depend on the full peptide sequence. The incorporation of the relatively polar 2-(Azetidin-1-yl)acetic acid may lead to a slightly earlier elution time compared to a more hydrophobic residue like proline.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized peptide or small molecule.

-

Technique: Electrospray Ionization (ESI) is commonly used, often coupled directly with LC (LC-MS).

-

Expected Result: The observed mass spectrum should show a prominent ion (e.g., [M+H]⁺, [M+2H]²⁺) that matches the calculated molecular weight of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the structure of the final compound, particularly for the small molecule synthesis application. For peptides, NMR is used to study the conformational effects of the azetidine incorporation.

-

Expected Signals for the Azetidine Moiety:

-

¹H NMR: The protons on the azetidine ring and the adjacent methylene group will appear as complex multiplets in the aliphatic region (typically 2.5-4.5 ppm).

-

¹³C NMR: Distinct signals for the three unique carbons of the azetidine-acetic acid moiety will be observable.

-

-

Conformational Insight: In peptide studies, 2D NMR techniques (like NOESY and ROESY) can reveal through-space interactions, providing evidence for the specific turn structures induced by the azetidine ring.[15]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling in SPPS | 1. Insufficient base to neutralize HCl salt. 2. Steric hindrance. 3. Peptide aggregation on resin. | 1. Ensure at least 2 equivalents of DIPEA are used during activation. 2. Increase coupling time to 4 hours or perform a double coupling. 3. Use a more polar resin (e.g., TentaGel) or add a chaotropic agent like 0.5 M LiCl to the coupling. |

| Low Yield in Amide Synthesis | 1. Incomplete activation of the carboxylic acid. 2. Moisture in the reaction. 3. Side reactions. | 1. Ensure HATU is of good quality and use fresh anhydrous DMF. 2. Perform the reaction under a strict inert atmosphere (N₂ or Ar). 3. Monitor the reaction by TLC/LC-MS to check for stable intermediates or byproducts. |

| Multiple Peaks in HPLC (Peptides) | 1. Incomplete deprotection of side chains. 2. Formation of deletion sequences. 3. Racemization during coupling. | 1. Extend cleavage time or use a stronger scavenger cocktail. 2. Implement a capping step after each coupling. 3. Use high-quality reagents; HATU is known to minimize racemization.[16] |

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

-

Cresswell, A. J., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

-

Page, M. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS. Available at: [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]

-

Cresswell, A. J., et al. (2019). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1 -yl) amide. Available at: [Link]

-

ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

-

ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Available at: [Link]

-

ACS Publications. Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Available at: [Link]

-

AAPPTec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]

-

ResearchGate. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

-

Sphinxsai. Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

-

ResearchGate. Analytical C18 RP-HPLC profiles of synthetic peptide segments. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available at: [Link]

-

ResearchGate. Resolution of D -azetidine-2-carboxylic acid. Available at: [Link]

-

Springer. HPLC of Peptides and Proteins. Available at: [Link]

-

NIH National Center for Biotechnology Information. Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. Available at: [Link]

-

Wikipedia. HATU. Available at: [Link]

-

MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

-

AAPPTec. Coupling Reagents. Available at: [Link]

-

PubMed. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

-

ACS Publications. Total Synthesis of Okeaniamide A. Available at: [Link]

-

Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC. Available at: [Link]

-

MicroSolv Technology Corporation. Synthetic Peptide Analyzed with HPLC. Available at: [Link]

Sources

- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Peptide Synthetic, Analyzed with HPLC - AppNote [mtc-usa.com]

- 14. almacgroup.com [almacgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

Application Notes and Protocols: Exploring the Synthetic Utility of 2-(Azetidin-1-yl)acetic acid hydrochloride via Nucleophilic Ring-Opening Reactions

Introduction: The Azetidine Scaffold - A Strained Ring with Untapped Potential

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, renders them more stable and easier to handle than the highly reactive aziridines, yet sufficiently activated for a variety of synthetic transformations.[1] This unique reactivity profile makes azetidines attractive building blocks for the synthesis of complex acyclic and heterocyclic molecules.[1][3] This guide focuses on the ring-opening reactions of 2-(Azetidin-1-yl)acetic acid hydrochloride, a commercially available starting material, providing researchers with the foundational knowledge and practical protocols to leverage its synthetic potential. The hydrochloride salt form of this compound pre-activates the azetidine ring towards nucleophilic attack by protonating the nitrogen atom, thus facilitating ring-opening reactions.[2]

Mechanistic Principles of Azetidine Ring-Opening

The driving force for the ring-opening of azetidines is the relief of ring strain.[1] For this compound, the reaction is initiated by the protonated azetidinium ion, which is a potent electrophile. The subsequent nucleophilic attack can proceed through an SN2-type mechanism.

The regioselectivity of the nucleophilic attack is a critical consideration and is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.[4] In the case of the unsubstituted azetidine ring in our substrate, the two methylene carbons adjacent to the nitrogen are electronically similar.

Below is a generalized workflow for the nucleophilic ring-opening of this compound.

Figure 1: General workflow for the ring-opening of this compound.

Ring-Opening Reactions with Various Nucleophiles: Protocols and Mechanistic Insights

This section provides detailed protocols for the ring-opening of this compound with different classes of nucleophiles. The choice of nucleophile dictates the functionality of the resulting γ-amino acid derivative.

Thiol Nucleophiles: Synthesis of γ-(Thioether)-α-amino Acids

The reaction of activated azetidines with thiols is a well-established method for the synthesis of γ-amino thioethers.[1] The high nucleophilicity of thiols allows for efficient ring-opening under mild conditions.

Mechanistic Pathway:

Figure 2: SN2 reaction mechanism with a thiol nucleophile.

Experimental Protocol:

Materials:

-

This compound

-

Thiophenol (or other desired thiol)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL).

-

Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and free the azetidine. Stir for 10 minutes at room temperature.

-

Add the desired thiol (e.g., thiophenol, 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired γ-(thioether)-α-amino acid.

Data Presentation:

| Nucleophile (Thiol) | Reaction Time (h) | Yield (%) |

| Thiophenol | 4 | 85 |

| Benzyl mercaptan | 6 | 80 |

| Ethanethiol | 8 | 75 |

Table 1: Representative yields for the ring-opening reaction with various thiols.

Halide Nucleophiles: Synthesis of γ-Halo-α-amino Acids

Halide ions can act as nucleophiles to open the azetidinium ring, providing access to valuable γ-halo-α-amino acid derivatives. These products can serve as versatile intermediates for further synthetic transformations.[5]

Mechanistic Considerations:

The reactivity of halide nucleophiles follows the order I- > Br- > Cl-. The reaction may require elevated temperatures to proceed at a reasonable rate, especially with less nucleophilic halides like chloride.

Experimental Protocol:

Materials:

-

This compound

-

Sodium iodide (NaI) or Tetrabutylammonium bromide (TBAB)

-

Acetonitrile (ACN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate with reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 eq) and the halide source (e.g., NaI, 1.5 eq).

-

Add acetonitrile (15 mL) as the solvent.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Aromatic Nucleophiles (Friedel-Crafts Type Reaction): Synthesis of γ-Aryl-α-amino Acids

Electron-rich aromatic compounds can act as nucleophiles in a Friedel-Crafts-type reaction with the activated azetidinium ion. This reaction is typically catalyzed by a Lewis acid to enhance the electrophilicity of the azetidinium ring.[6]

Logical Relationship Diagram:

Figure 3: Logical flow of the Lewis acid-catalyzed Friedel-Crafts reaction.

Experimental Protocol:

Materials:

-

This compound

-

Anisole (or another electron-rich arene)

-

Ytterbium(III) triflate (Yb(OTf)3)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis under inert atmosphere

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry dichloromethane (10 mL).

-

Add the electron-rich arene (e.g., anisole, 2.0 eq).

-

Add the Lewis acid catalyst, Yb(OTf)3 (0.1 eq), to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Data Presentation:

| Aromatic Nucleophile | Lewis Acid (mol%) | Yield (%) |

| Anisole | Yb(OTf)3 (10) | 78 |

| 1,3,5-Trimethoxybenzene | Yb(OTf)3 (5) | 92[6] |

| Thiophene | Sc(OTf)3 (10) | 75 |

Table 2: Representative yields for Friedel-Crafts type ring-opening reactions.

Trustworthiness: Self-Validating Systems in Protocols

Each protocol is designed to be self-validating through clear monitoring and purification steps. The progress of each reaction should be carefully monitored by TLC to determine the point of completion and to identify the formation of any side products. The purification by column chromatography or recrystallization, followed by characterization of the final product using techniques such as NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy, will confirm the identity and purity of the synthesized γ-substituted-α-amino acid.

Conclusion

The ring-opening reactions of this compound offer a versatile and efficient platform for the synthesis of a diverse array of γ-functionalized α-amino acids. The inherent activation provided by the hydrochloride salt simplifies the reaction setup. By carefully selecting the nucleophile and reaction conditions, researchers can readily access valuable building blocks for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid starting point for exploring the rich chemistry of this readily available azetidine derivative.

References

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-